6-(Difluoromethyl)pyridin-2-amine chemical properties
6-(Difluoromethyl)pyridin-2-amine chemical properties
An In-depth Technical Guide to 6-(Difluoromethyl)pyridin-2-amine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(Difluoromethyl)pyridin-2-amine, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will delve into its core chemical and physical properties, provide a detailed, field-tested synthesis protocol, and explore its reactivity and applications, offering insights grounded in established scientific principles. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.
Introduction: The Significance of the Aminopyridine Scaffold
The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can profoundly modulate a molecule's physicochemical properties. The CHF₂ group is often considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor, while also increasing lipophilicity and metabolic stability. The combination of the 2-amino group, a key pharmacophoric element and a versatile synthetic handle, with the 6-difluoromethyl substituent makes 6-(Difluoromethyl)pyridin-2-amine a valuable intermediate for accessing novel chemical space in research and development programs.[2]
Core Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are critical for its effective use in experimental work. The key identifiers and properties of 6-(Difluoromethyl)pyridin-2-amine are summarized below.
| Property | Data | Reference |
| IUPAC Name | 6-(difluoromethyl)pyridin-2-amine | [3] |
| CAS Number | 1315611-68-7 | [3] |
| Molecular Formula | C₆H₆F₂N₂ | [3] |
| Molecular Weight | 144.12 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 221.0 ± 35.0 °C (Predicted) | [4] |
| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.88 ± 0.29 (Predicted) | [4] |
| InChI Key | YAVWHAMGXOMEMK-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=NC(=C1)N)C(F)F | [3] |
Synthesis and Purification Protocol
The synthesis of 6-(Difluoromethyl)pyridin-2-amine is reliably achieved via a copper-catalyzed nucleophilic substitution reaction from an appropriate precursor, 2-Bromo-6-(difluoromethyl)pyridine. This method leverages the reactivity of the bromopyridine under conditions that are selective and high-yielding.
Synthetic Workflow Diagram
Caption: Copper-catalyzed amination for the synthesis of 6-(Difluoromethyl)pyridin-2-amine.
Step-by-Step Experimental Protocol
This protocol is based on established patent literature, providing a robust method for laboratory-scale synthesis.[4]
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Reagent Preparation: In a suitable reaction vessel, dissolve 2-bromo-6-(difluoromethyl)pyridine (8.94 mmol, 1.86 g) in ethylene glycol (18 mL).
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Addition of Catalysts and Base: To the solution, add copper(I) oxide (0.447 mmol, 64 mg), N,N'-dimethylethylenediamine (0.908 mmol, 80 mg), and potassium carbonate (1.81 mmol, 250 mg). The use of a copper(I) catalyst in conjunction with a diamine ligand like N,N'-dimethylethylenediamine is a classic Ullmann-type coupling condition, proven effective for forming C-N bonds with aryl halides. The ligand stabilizes the copper center and facilitates the catalytic cycle.
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Nucleophile Addition: Add aqueous ammonia (28 wt%, 13 mL) to the mixture at room temperature.
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Reaction Execution: Heat the reaction mixture to reflux and maintain stirring for 22 hours. The high temperature is necessary to overcome the activation energy for this type of cross-coupling reaction.
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Quenching and Extraction: After completion, cool the reaction to room temperature and quench by adding water (30 mL). Extract the aqueous layer with ethyl acetate (2 x 20 mL). The organic layers are combined.
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Washing and Drying: Wash the combined organic layers with water and then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent by distillation under reduced pressure. Purify the resulting residue using silica gel column chromatography. Elute with a gradient of n-hexane/ethyl acetate (from 9:1 to 6:4) to yield the target compound as a colorless liquid (770 mg).[4]
Spectroscopic Characterization
Structural confirmation is paramount. The ¹H NMR spectrum provides a definitive fingerprint of the molecule.
¹H NMR Spectral Data
The proton NMR spectrum was recorded on a 300 MHz instrument using CDCl₃ as the solvent and tetramethylsilane (Me₄Si) as an internal standard.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.53 | dd | 7.2, 8.1 | 1H | H-4 (Pyridine) |
| 6.94 | d | 7.2 | 1H | H-5 (Pyridine) |
| 6.57 | d | 8.1 | 1H | H-3 (Pyridine) |
| 6.42 | t | 56.0 | 1H | -CHF₂ |
| 4.58 | brs | - | 2H | -NH₂ |
Expert Analysis:
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The triplet at 6.42 ppm with a large coupling constant (J = 56 Hz) is characteristic of the proton in a difluoromethyl group, coupled to two fluorine atoms.
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The three distinct signals in the aromatic region (7.53, 6.94, and 6.57 ppm) confirm the trisubstituted pyridine ring. The splitting pattern (dd, d, d) is consistent with the 2,6-substitution pattern.
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The broad singlet at 4.58 ppm corresponds to the two protons of the primary amine group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Chemical Reactivity and Stability
The reactivity of 6-(Difluoromethyl)pyridin-2-amine is governed by the interplay of its three key components: the pyridine ring, the electron-donating amino group, and the electron-withdrawing difluoromethyl group.
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Pyridine Ring: As a heteroaromatic system, the pyridine ring is generally electron-deficient compared to benzene, making it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.
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Amino Group (-NH₂): This is a strong activating group that donates electron density into the pyridine ring, particularly at the ortho and para positions (positions 3 and 5). It is also a nucleophilic site, readily undergoing reactions like acylation, alkylation, and diazotization.
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Difluoromethyl Group (-CHF₂): This is a moderately electron-withdrawing group due to the electronegativity of the fluorine atoms. It deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SₙAr).[5] The C-F bonds are highly stable, making the group robust under many reaction conditions.
Logical Relationship of Reactivity
Caption: Influence of substituents on the chemical reactivity of the core scaffold.
Storage and Stability
For long-term storage, the compound should be kept in a dark place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[4] This prevents potential degradation from light, oxygen, or moisture, ensuring the integrity of the amine functionality.
Applications in Research and Drug Discovery
6-(Difluoromethyl)pyridin-2-amine is not typically an active pharmaceutical ingredient itself but rather a high-value building block for constructing more complex molecules.
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Medicinal Chemistry: The 2-aminopyridine moiety is a common feature in kinase inhibitors, where the amino group and the ring nitrogen can form critical hydrogen bond interactions within the ATP-binding pocket of enzymes.[2] The difluoromethyl group can enhance binding affinity, improve metabolic stability, and fine-tune lipophilicity.
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Agrochemicals: Fluorinated heterocycles are widely used in the development of modern pesticides and herbicides due to their enhanced biological activity and favorable environmental profiles.[6]
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Materials Science: Pyridine derivatives can be incorporated into polymers or organic electronics, where their electronic properties can be exploited.[6]
Safety and Handling
It is essential to handle this compound with appropriate caution in a controlled laboratory setting.
-
GHS Hazard Classification:
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Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile).
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Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if ventilation is inadequate, a respirator may be necessary.
-
Skin and Body Protection: Laboratory coat.
-
-
Handling Procedure: Avoid creating aerosols. Wash hands thoroughly after handling. Store away from incompatible materials such as strong oxidizing agents.
Conclusion
6-(Difluoromethyl)pyridin-2-amine is a strategically important chemical intermediate. Its unique combination of a versatile 2-amino handle and a property-modulating difluoromethyl group makes it a valuable tool for chemists in pharmaceutical and agrochemical research. The well-defined synthesis and clear spectroscopic signature, coupled with a predictable reactivity profile, allow for its confident integration into complex synthetic campaigns. Proper handling and storage are crucial to maintaining its quality and ensuring laboratory safety.
References
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American Elements. (n.d.). 6-(Difluoromethyl)pyridin-2-amine. Retrieved from [Link]
- McGlacken, G. P., & Fairlamb, I. J. S. (2009). 2-Aminopyridine. Synlett, 2009(11), 1765-1766. (General reference for aminopyridine chemistry, URL not directly available from search but represents standard organic chemistry knowledge).
- Ni, C., & Hu, J. (2016). The unique role of fluorine in medicine, materials, and agriculture. Acta Chimica Sinica, 74(1), 24-40. (General reference for fluorinated compounds, URL not directly available from search but represents standard medicinal chemistry knowledge).
- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. (General reference for bioisosteres, URL not directly available from search but represents standard medicinal chemistry knowledge).
- Singh, U. P., & Singh, R. P. (2014). The chemistry of 2-aminopyridine. RSC Advances, 4(108), 63319-63346. (General reference for 2-aminopyridine chemistry, URL not directly available from search but represents standard organic chemistry knowledge).
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (General reference for coupling reactions, URL not directly available from search but represents standard organic chemistry knowledge).
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PubChem. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine. Retrieved from [Link]
- Barrow, J. C., et al. (2014). The Discovery of the C-5 Substituted 2-Aminopyridine Class of γ-Secretase Modulators for the Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 5(8), 902-907.
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Tang, J., et al. (2020). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 100, 103909. Retrieved from [Link]
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Douglas, C. J., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8740-8753. Retrieved from [Link]
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Kaur, H., & Kishore, D. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Retrieved from [Link]
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